![molecular formula C13H14O3 B14206809 3-[4-(2-Methylacryloyl)phenyl]propanoic acid CAS No. 757974-89-3](/img/structure/B14206809.png)
3-[4-(2-Methylacryloyl)phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2-Methylacryloyl)phenyl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a phenyl group attached to a propanoic acid moiety, with a 2-methylacryloyl substituent on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methylacryloyl)phenyl]propanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-(2-methylacryloyl)benzene with propanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Another approach involves the Heck reaction, where 4-bromo-2-methylacryloylbenzene is coupled with propanoic acid using a palladium catalyst and a base such as triethylamine. This method offers high selectivity and yields under mild reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(2-Methylacryloyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation, and bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
3-[4-(2-Methylacryloyl)phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-[4-(2-Methylacryloyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[4-(2-Methylpropyl)phenyl]propanoic acid: Similar in structure but with a different substituent on the phenyl ring.
3-Phenylpropanoic acid: Lacks the 2-methylacryloyl group, resulting in different chemical and biological properties.
4-(2-Methylacryloyl)benzoic acid: Similar substituent but different core structure.
Uniqueness
3-[4-(2-Methylacryloyl)phenyl]propanoic acid is unique due to the presence of both the phenylpropanoic acid moiety and the 2-methylacryloyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
757974-89-3 |
|---|---|
Molekularformel |
C13H14O3 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
3-[4-(2-methylprop-2-enoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H14O3/c1-9(2)13(16)11-6-3-10(4-7-11)5-8-12(14)15/h3-4,6-7H,1,5,8H2,2H3,(H,14,15) |
InChI-Schlüssel |
GTVOZBGQEOMHST-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)C1=CC=C(C=C1)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium](/img/structure/B14206730.png)
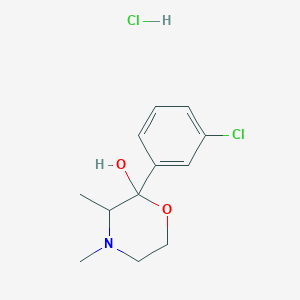
![6,6'-Dimethyl-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B14206745.png)
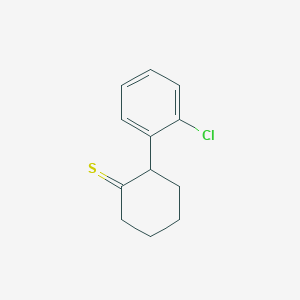
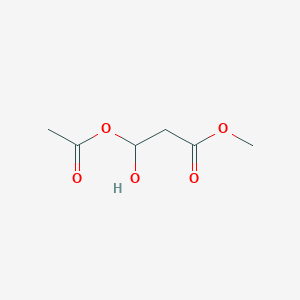
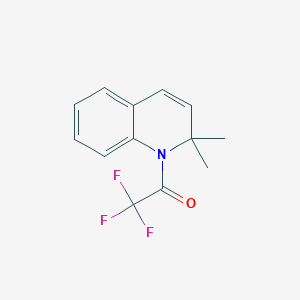
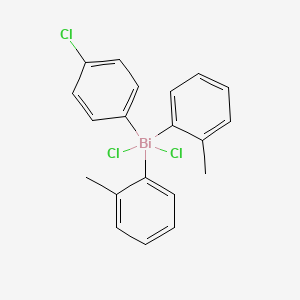
phosphanium bromide](/img/structure/B14206789.png)
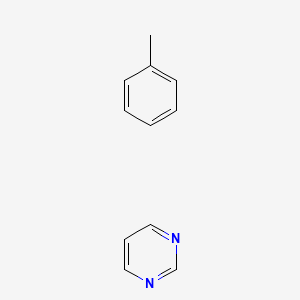
![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane](/img/structure/B14206798.png)
![2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]-](/img/structure/B14206813.png)
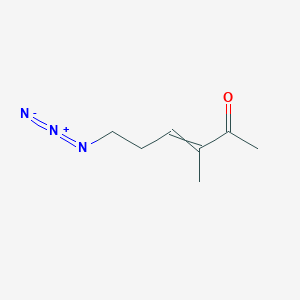
![1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14206826.png)
![N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide](/img/structure/B14206831.png)
